4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound with the molecular formula C13H15N3O2S and a molecular weight of 277.34 g/mol . This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been found to exhibit antimicrobial properties , and some have been designed to serve as EGFR/HER-2 dual-target inhibitors . These targets play crucial roles in microbial growth and cancer cell proliferation, respectively.
Mode of Action
For instance, some derivatives have been found to inhibit the kinase activity of EGFR and HER-2 selectively .
Pharmacokinetics
A study on similar 1,3,4-thiadiazole derivatives indicated good oral drug-like behavior , which could suggest favorable bioavailability for 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide.
Result of Action
Similar 1,3,4-thiadiazole derivatives have shown promising anticancer activity and potent antimicrobial activity , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-butoxybenzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired 1,3,4-thiadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halides, amines, in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial, anticancer, and anti-inflammatory activities
Agriculture: It can be used as a precursor for the synthesis of agrochemicals with herbicidal or pesticidal properties.
Material Science: The compound can be utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer activities.
5-(4-chlorophenyl)-1,3,4-thiadiazole: Studied for its antiviral properties.
1,3,4-thiadiazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
IUPAC Name |
4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-3-8-18-11-6-4-10(5-7-11)12(17)15-13-16-14-9-19-13/h4-7,9H,2-3,8H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJAPJVFFLXDOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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